molecular formula C2H6KNOWY2- B12427601 CID 162678799

CID 162678799

Cat. No.: B12427601
M. Wt: 460.83 g/mol
InChI Key: UZOBIGCOSJQNIM-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 162678799” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it of interest in various scientific fields.

Properties

Molecular Formula

C2H6KNOWY2-

Molecular Weight

460.83 g/mol

InChI

InChI=1S/C2H4O.K.H2N.W.2Y/c1-2-3;;;;;/h2H,1H3;;1H2;;;/q;;-1;;;

InChI Key

UZOBIGCOSJQNIM-UHFFFAOYSA-N

Canonical SMILES

CC=O.[NH2-].[K].[Y].[Y].[W]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

CID 162678799 can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 162678799 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CID 162678799 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 162678799?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • "How does this compound influence [specific biological pathway] compared to [control compound] in [cell type/model]?"
  • Ensure questions are testable, avoid vague terms, and align with gaps in existing literature .

Q. What are key considerations for experimental design in this compound studies?

  • Methodological Answer :

  • Controls : Include positive/negative controls and vehicle-treated groups.
  • Reproducibility : Document reagent sources (e.g., purity of this compound, supplier details) and environmental conditions (e.g., temperature, pH).
  • Sample Size : Use power analysis to justify biological replicates .

Q. How to conduct a rigorous literature review for this compound?

  • Methodological Answer :

  • Use databases like PubMed, SciFinder, or Reaxys with Boolean operators (e.g., "this compound AND [target pathway]").
  • Prioritize primary sources (peer-reviewed journals) over reviews.
  • Systematically categorize findings into mechanistic, pharmacological, or toxicological themes .

Advanced Research Questions

Q. How to resolve contradictory data in this compound studies (e.g., conflicting efficacy results)?

  • Methodological Answer :

  • Reanalyze Raw Data : Apply statistical tests (e.g., ANOVA with post-hoc corrections) to assess variability.
  • Contextual Factors : Compare experimental conditions (e.g., dosing regimens, solvent compatibility).
  • Meta-Analysis : Aggregate datasets from multiple studies to identify trends .

Q. What strategies optimize experimental parameters for this compound synthesis or bioactivity testing?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test multiple variables (e.g., temperature, catalyst concentration).
  • Iterative Refinement : Adjust parameters based on preliminary results (e.g., IC₅₀ shifts in dose-response assays).
  • Validation : Cross-check results with orthogonal methods (e.g., HPLC for purity, SPR for binding affinity) .

Q. How to integrate interdisciplinary approaches (e.g., computational modeling) with experimental studies on this compound?

  • Methodological Answer :

  • In Silico Modeling : Perform molecular docking or MD simulations to predict binding modes of this compound.
  • Hybrid Workflows : Validate computational predictions with in vitro assays (e.g., enzyme inhibition).
  • Data Integration : Use tools like KNIME or Python pipelines to harmonize datasets across disciplines .

Ethical and Reporting Standards

Q. What ethical guidelines apply to this compound research involving biological samples?

  • Methodological Answer :

  • Informed Consent : Required for human-derived samples (e.g., cell lines, tissues).
  • Safety Protocols : Follow institutional biosafety guidelines for handling hazardous compounds.
  • Data Transparency : Disclose conflicts of interest and raw data availability in publications .

Q. How to ensure reproducibility in this compound studies?

  • Methodological Answer :

  • MIAME/SMART Guidelines : Report detailed metadata (e.g., instrument calibration, raw data files).
  • Pre-registration : Upload experimental protocols to platforms like Open Science Framework.
  • Independent Replication : Collaborate with external labs to validate critical findings .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for this compound dose-response studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Outlier Detection : Use Grubbs’ test or ROUT method to exclude anomalous data points.
  • Software Tools : Leverage GraphPad Prism or R packages (e.g., drc) for analysis .

Tables: Key Methodological Comparisons

Aspect Recommendation Evidence Source
Literature ReviewUse Boolean operators + primary sources
Experimental ReproducibilityDocument reagent sources + environmental conditions
Data Contradiction ResolutionMeta-analysis + contextual factor comparison

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